Bms-275183
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BMS-275183 is an oral C-4 methyl carbonate analogue of paclitaxel that has the same mechanism of action, stabilization of tubulin polymerization. BMS-275183 given p.o. was as effective as i.v. paclitaxel in five tumor models. BMS-275183 given p.o. was active in a human, hormone-dependent, prostate tumor model, CWR-22, and just as effective as anti-androgen chemotherapy. In a schedule dependency study, increasing the interval of time between oral administrations resulted in greater cumulative dose tolerance and improved therapeutic outcome. Recent clinical study showed that BMS-275185 is lack of evidence of clinical benefit with the occurrence of two fatal events of neutropenic sepsis.
Wissenschaftliche Forschungsanwendungen
Pharmacokinetics and Food Impact
BMS-275183, a potent oral paclitaxel analogue, demonstrates noteworthy pharmacokinetic behavior. A study evaluated how food affects the pharmacokinetics of BMS-275183. It was found that food intake does not significantly affect the pharmacological exposure to BMS-275183, allowing for oral administration by flat dosing instead of body surface area-normalized dosing (Bröker et al., 2008).
Safety and Efficacy in Different Dosing Regimens
In a phase I trial, BMS-275183 was investigated for its safety and efficacy under a twice-weekly administration schedule. This regimen showed reduced incidence of neuropathic side effects and confirmed partial responses in various cancer types, suggesting its potential as a considerable antitumor agent (Bröker et al., 2007).
Effect on Head and Neck Carcinoma
Research on head and neck squamous cell carcinoma (HNSCC) cell lines revealed that BMS-275183 suppresses proliferation, induces G2M arrest and apoptosis, and alters gene expression. This demonstrates BMS-275183's potential effectiveness in treating HNSCC and highlights specific genes as potential surrogate end-point biomarkers (Yoo et al., 2007).
Clinical Trial Observations
In a dose-escalating phase I study, BMS-275183's safety, tolerability, pharmacokinetics, and potential antitumor activity were investigated. The study identified the maximum tolerated dose and observed tumor responses in several cancer types, underlining its promising therapeutic potential (Bröker et al., 2006).
Preclinical Pharmacology
BMS-275183's preclinical pharmacology reveals its effectiveness as an orally administered taxane in various tumor models, comparing favorably with intravenous paclitaxel. This study underlines the potential of oral BMS-275183 in cancer therapy, especially for hormone-dependent prostate tumors (Rose et al., 2001).
Therapeutic Synergy with Cetuximab
A study on the combination therapy of oral taxane BMS-275183 and the monoclonal antibody cetuximab showed enhanced therapeutic benefits in preclinical tumor models. The combination yielded greater antitumor activity than either agent alone, suggesting its clinical evaluation (Rose & Wild, 2004).
Eigenschaften
CAS-Nummer |
355113-98-3 |
---|---|
Produktname |
Bms-275183 |
Molekularformel |
C43H61NO15 |
Molekulargewicht |
845.9 g/mol |
IUPAC-Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-12-acetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-4,4-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]oxy-4-methoxycarbonyloxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C43H59NO16/c1-21-24(57-35(50)28(47)31(38(3,4)5)44-36(51)59-39(6,7)8)19-43(53)33(58-34(49)23-16-14-13-15-17-23)30-41(11,32(48)29(56-22(2)45)27(21)40(43,9)10)25(46)18-26-42(30,20-55-26)60-37(52)54-12/h13-17,24-26,28-31,33,46-47,53H,18-20H2,1-12H3,(H,44,51)/t24-,25-,26+,28+,29+,30-,31+,33-,41+,42-,43+/m0/s1 |
InChI-Schlüssel |
VWOQAHUNLAWCIE-GPWPDEGDSA-N |
Isomerische SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C(C)(C)C)NC(=O)OC(C)(C)C)O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)OC)O)C)OC(=O)C |
SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C(C)(C)C)NC(=O)OC(C)(C)C)O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)OC)O)C)OC(=O)C |
Kanonische SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C(C)(C)C)NC(=O)OC(C)(C)C)O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)OC)O)C)OC(=O)C |
Aussehen |
Solid powder |
Andere CAS-Nummern |
355113-98-3 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>5 years if stored properly |
Löslichkeit |
Soluble in DMSO, not in water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
BMS 275183; BMS275183; BMS-275183. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.